2-(Hexylsulfanyl)benzoic acid
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Overview
Description
2-(Hexylsulfanyl)benzoic acid is an organic compound with the molecular formula C13H18O2S It is a derivative of benzoic acid where a hexylsulfanyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)benzoic acid typically involves the introduction of a hexylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 2-bromobenzoic acid with hexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(Hexylsulfinyl)benzoic acid, 2-(Hexylsulfonyl)benzoic acid.
Reduction: 2-(Hexylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)benzoic acid
- 2-(Methylsulfanyl)benzoic acid
- 2-(Ethylsulfanyl)benzoic acid
Uniqueness
2-(Hexylsulfanyl)benzoic acid is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
15823-57-1 |
---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-hexylsulfanylbenzoic acid |
InChI |
InChI=1S/C13H18O2S/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) |
InChI Key |
WWGRREFETLEGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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